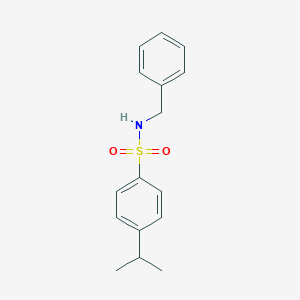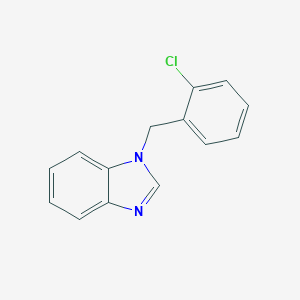
N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with a unique structure that includes a hydroxyethyl group, a sulfonamide group, and an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride, which is then reacted with ethanolamine to form the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction of the sulfonamide group results in an amine.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes and pigments due to its anthracene core.
Mecanismo De Acción
The mechanism by which N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxyethyl)phthalimide: Used in the synthesis of purine acyclic nucleosides.
N-(2-hydroxyethyl)ethylenediamine: Known for its use in coordination chemistry and catalysis.
Methyldiethanolamine: Commonly used in gas treatment processes.
Uniqueness
N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its combination of functional groups and the presence of an anthracene core. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c18-8-7-17-23(21,22)10-5-6-13-14(9-10)16(20)12-4-2-1-3-11(12)15(13)19/h1-6,9,17-18H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCECDYZDHPLRKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide interact with Mycobacterium tuberculosis, and what are the potential downstream effects?
A1: The research suggests that N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide targets the ATP-binding pocket of DNA gyrase B (GyrB), an essential enzyme in Mycobacterium tuberculosis. [, ] GyrB is responsible for regulating DNA topology, a crucial process for bacterial survival. By binding to the ATP-binding pocket, this compound is predicted to act as a competitive inhibitor, potentially blocking ATP binding and hindering GyrB function. [, ] This inhibition can disrupt DNA replication and other essential cellular processes in Mycobacterium tuberculosis, ultimately leading to bacterial cell death. [, ]
Q2: What computational methods were used to study N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide, and what insights did they provide?
A2: The researchers employed a combination of molecular docking and molecular dynamics simulations to investigate the interactions of N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide with GyrB. [, ] Molecular docking predicted the binding mode and estimated the binding affinity of the compound within the ATP-binding pocket. [, ] Molecular dynamics simulations provided insights into the stability of the compound-enzyme complex over time and offered a more accurate estimation of binding energy. [, ] These computational approaches, together with further in silico predictions of pharmacokinetic properties, suggest that N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide holds promise as a potential inhibitor of GyrB in Mycobacterium tuberculosis. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)
![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)



![N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide](/img/structure/B352165.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)
![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)
![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)
![12-Acetylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B352179.png)
![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)

